Ethyl 2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- A cyanomethylsulfanyl group (-S-CH₂-CN) at position 2, contributing strong electron-withdrawing properties.
- A methyl group at position 7 and an ethyl ester at position 6. While direct biological data for this compound is unavailable in the provided evidence, its structural features suggest reactivity and binding properties influenced by the electronegative cyanomethylsulfanyl substituent.
Properties
CAS No. |
907971-38-4 |
|---|---|
Molecular Formula |
C11H11N5O2S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 2-(cyanomethylsulfanyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H11N5O2S/c1-3-18-9(17)8-6-13-10-14-11(19-5-4-12)15-16(10)7(8)2/h6H,3,5H2,1-2H3 |
InChI Key |
FUNWELQIVIZCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SCC#N)N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-7-methyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, advanced catalytic systems, and automated monitoring to maintain consistent quality and high throughput. The industrial methods also focus on minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-7-methyl-, ethyl ester is investigated for its potential to interact with specific biological targets. It may serve as a lead compound for developing drugs to treat various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability, thermal stability, or chemical resistance. It may also find applications in agriculture as a component of pesticides or herbicides.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-7-methyl-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the intended application. The compound may inhibit or activate these targets, leading to the desired biological effect. The pathways involved often include signal transduction, gene expression modulation, or metabolic regulation.
Comparison with Similar Compounds
Substituent Variations at Position 2
The cyanomethylsulfanyl group distinguishes the target compound from analogues with alternative substituents:
Substituent Variations at Positions 5 and 7
The methyl group at C7 and ethyl ester at C6 are common features among triazolopyrimidines, but positional isomerism and additional substituents alter properties:
Key Insight: Dihydro derivatives (e.g., 4,7-dihydro) exhibit non-aromatic pyrimidine rings, reducing planarity and altering binding modes compared to fully aromatic analogues .
Physicochemical and Structural Properties
- Melting Points : Analogues with aromatic substituents (e.g., phenyl at C5/C7) exhibit higher melting points (e.g., 206°C for a hydroxyphenyl derivative) due to intermolecular hydrogen bonding .
- Spectroscopic Data :
- Crystal Structures : Planar triazolopyrimidine cores in aromatic derivatives contrast with puckered dihydro analogues, affecting solubility and packing .
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